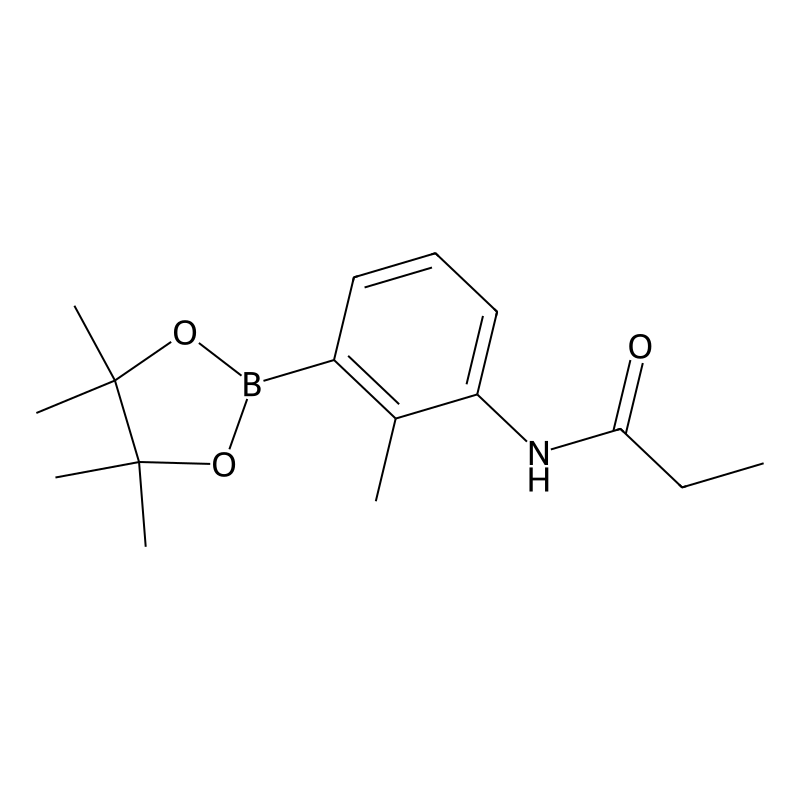

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Borylation of Alkylbenzenes

Field: Organic Chemistry

Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes.

Method: The process involves the use of a palladium catalyst to form pinacol benzyl boronate.

Results: The result is the formation of pinacol benzyl boronate.

Hydroboration of Alkynes and Alkenes

Application: This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes.

Method: The process involves the use of transition metal catalysts.

Results: The result is the formation of boronates.

Coupling with Aryl Iodides

Application: This compound can be used for coupling with aryl iodides.

Method: The process involves the use of a copper catalyst to form aryl boronates.

Asymmetric Hydroboration of 1,3-Enynes

Synthesis of Novel Copolymers

Field: Polymer Chemistry

Application: This compound can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units.

Results: The result is the formation of novel copolymers with unique optical and electrochemical properties.

Preparation of Aminothiazoles and Amino-pyrido-indol-carboxamides

Construction of Stimulus-Responsive Drug Carriers

Field: Pharmaceutical Sciences

Results: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc.

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a complex organic compound notable for its structural features, particularly the incorporation of a boron-containing moiety. Its molecular formula is , and it possesses a molecular weight of approximately 305.18 g/mol. The compound is characterized by a propionamide group attached to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique structure contributes to its potential applications in various chemical and biological fields.

- Suzuki Coupling Reaction: The boron atom allows for participation in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.

- Nucleophilic Substitution: The nitrogen in the propionamide can undergo nucleophilic substitution reactions, making it versatile for further functionalization.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide typically involves several key steps:

- Preparation of Boronic Acid Derivative: Starting from commercially available boronic acids or their derivatives.

- Formation of Amide Bond: Reacting the boronic acid with an appropriate amine under conditions that favor amide bond formation.

- Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

For example, one method involves using 3-formylbenzenboronic acid and pinacol in the presence of sodium borohydride to synthesize related compounds .

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has potential applications across various fields:

- Pharmaceuticals: As a building block for drug development due to its unique structural features.

- Material Science: Utilized in the synthesis of advanced materials that require specific electronic or optical properties.

- Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide are essential for understanding its reactivity and biological implications. These studies often focus on:

- Binding Affinity: Assessing how well the compound interacts with specific biological targets.

- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.

- Toxicity Profiles: Evaluating safety and potential side effects when used in biological systems.

Several compounds share structural similarities with N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 214360-60-8 | 0.99 |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.86 |

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide | 1056904-42-7 | 0.88 |

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | 935660-75-6 | 0.83 |

These compounds highlight the versatility and importance of boron-containing structures in organic chemistry and their potential applications across various scientific disciplines.